

Core Characteristics: Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4-Ethoxy-2-methoxyphenyl)boronic acid
Cat. No.:	B1419816

[Get Quote](#)

(4-Ethoxy-2-methoxyphenyl)boronic acid belongs to the versatile class of organoboron compounds, which have become indispensable in synthetic chemistry.^[1] Its structure is characterized by a phenyl ring substituted with a boronic acid moiety [-B(OH)₂], a methoxy group (-OCH₃) at the ortho position, and an ethoxy group (-OCH₂CH₃) at the para position.

The presence of two electron-donating alkoxy groups (methoxy and ethoxy) on the aromatic ring increases the electron density of the phenyl group. This electronic effect can influence the kinetics of the transmetalation step in cross-coupling reactions. The ortho-methoxy group, in particular, introduces steric hindrance around the boronic acid moiety, which can be a critical factor in selecting the appropriate catalyst system to achieve efficient coupling.

Figure 1: Structure of (4-Ethoxy-2-methoxyphenyl)boronic acid

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1207443-48-8	
Molecular Formula	C ₉ H ₁₃ BO ₄	[2]
Molecular Weight	196.01 g/mol	[2]
Appearance	Solid (typically white to off-white powder)	
Purity	Typically >96%	

Synthesis and Safe Handling

General Synthetic Strategy

Aryl boronic acids are commonly synthesized via the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. For **(4-Ethoxy-2-methoxyphenyl)boronic acid**, a plausible route begins with the corresponding substituted bromobenzene.

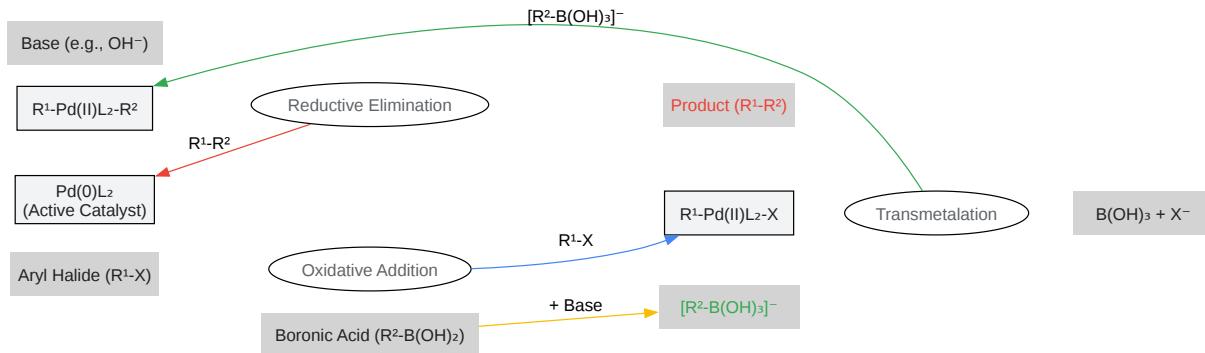
The causality behind this choice is twofold:

- Organometallic Formation: The C-Br bond is readily converted into a more reactive organometallic species. Halogen-metal exchange with an organolithium reagent (like n-BuLi) or Grignard formation with magnesium metal are standard, reliable methods.
- Electrophilic Trapping: The boron atom in a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) is electrophilic and readily attacked by the nucleophilic carbon of the organometallic intermediate. The subsequent hydrolysis in an acidic medium cleaves the boronic ester to yield the final boronic acid.

Safety and Handling

Boronic acids, including this derivative, are generally classified as irritants. Proper personal protective equipment (PPE) is mandatory.

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[\[3\]](#)[\[4\]](#)


- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. It causes skin irritation.[3][4]
- Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][5] May cause respiratory irritation.[3][4]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[2]

The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application

The primary utility of **(4-Ethoxy-2-methoxyphenyl)boronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures that are common motifs in pharmaceuticals and functional materials.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps.[6][7][8] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, as each component plays a distinct and vital role.

[Click to download full resolution via product page](#)

Figure 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction

- **Oxidative Addition:** The cycle begins with the active $\text{Pd}(0)$ catalyst inserting into the carbon-halogen bond of the electrophile (e.g., an aryl bromide, $\text{R}^1\text{-X}$), forming a $\text{Pd}(\text{II})$ complex.[6][8] The reactivity order for the halide is typically $\text{I} > \text{Br} > \text{OTf} \gg \text{Cl}$.[9]
- **Transmetalation:** This is the crucial step where the organic group from the boron reagent (R^2) is transferred to the palladium center. This process is not straightforward; the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., $[\text{R}^2\text{-B(OH)}_3]^-$), which then readily transfers its organic group to the $\text{Pd}(\text{II})$ center, displacing the halide.[6][10]
- **Reductive Elimination:** The two organic groups (R^1 and R^2) on the $\text{Pd}(\text{II})$ complex couple and are eliminated from the metal center, forming the new C-C bond of the final product ($\text{R}^1\text{-R}^2$). This step regenerates the active $\text{Pd}(0)$ catalyst, allowing it to re-enter the catalytic cycle.[6][8]

Experimental Workflow and Protocol

A successful Suzuki-Miyaura coupling requires careful planning and execution, from reagent preparation to product isolation.

Figure 3: General Experimental Workflow for Suzuki-Miyaura Coupling

Protocol: Coupling of (4-Ethoxy-2-methoxyphenyl)boronic Acid with 4-Bromoanisole

This protocol is a representative example and should be adapted and optimized for different substrates.

Materials:

- **(4-Ethoxy-2-methoxyphenyl)boronic acid** (1.2 equiv.)
- 4-Bromoanisole (1.0 equiv.)
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ (0.02 equiv.)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)
- Potassium Phosphate (K_3PO_4) (2.0 equiv.)
- Toluene and Water (e.g., 4:1 v/v)

Procedure:

- **Vessel Preparation:** To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add **(4-Ethoxy-2-methoxyphenyl)boronic acid**, 4-bromoanisole, and K_3PO_4 .
- **Inerting:** Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the $\text{Pd}(0)$ catalyst is oxygen-sensitive.
- **Solvent Addition:** Add the degassed solvent mixture (Toluene/Water) via syringe.
- **Catalyst Addition:** In a separate vial, pre-mix the $\text{Pd}(\text{OAc})_2$ and SPhos ligand. Add this catalyst system to the reaction mixture. The use of bulky, electron-rich phosphine ligands like

SPhos is often beneficial for coupling sterically hindered or electron-rich partners.

- Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
- Characterization: Confirm the structure and purity of the product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Suzuki coupling is highly dependent on the specific combination of reagents. The following table illustrates representative data for how yields can be affected by different parameters when coupling an aryl boronic acid with an aryl halide.

Table 2: Representative Optimization of Suzuki Coupling Conditions

Entry	Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp (°C)	Yield (%)
1	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃ (2)	Dioxane/H ₂ O	90	65
2	Pd(OAc) ₂ (2)	PPh ₃ (4)	K ₂ CO ₃ (2)	DMF	100	72
3	Pd ₂ (dba) ₃ (1)	SPhos (2)	K ₃ PO ₄ (2)	Toluene/H ₂ O	80	91
4	PdCl ₂ (dppf) (3)	-	Cs ₂ CO ₃ (2)	THF/H ₂ O	85	88

This table is illustrative, based on general literature findings for similar substrates, and serves as a guide for optimization.[\[11\]](#) The choice in Entry 3 often proves superior for challenging substrates due to the high activity of the Pd/SPhos catalytic system.

Broader Impact in Research and Development

The true value of **(4-Ethoxy-2-methoxyphenyl)boronic acid** lies in the complex molecules it helps to create.

- **Drug Discovery:** The biaryl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Boronic acids are crucial intermediates for accessing novel biaryl compounds during lead optimization.[\[12\]](#) The boronic acid functional group itself is also a pharmacophore, with drugs like Bortezomib (Velcade) demonstrating its therapeutic potential.[\[1\]](#)[\[12\]](#)
- **Materials Science:** The ability to form C-C bonds with high efficiency and selectivity allows for the synthesis of conjugated organic molecules and polymers. These materials are investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Core Characteristics: Structure and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1419816#4-ethoxy-2-methoxyphenyl-boronic-acid-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com